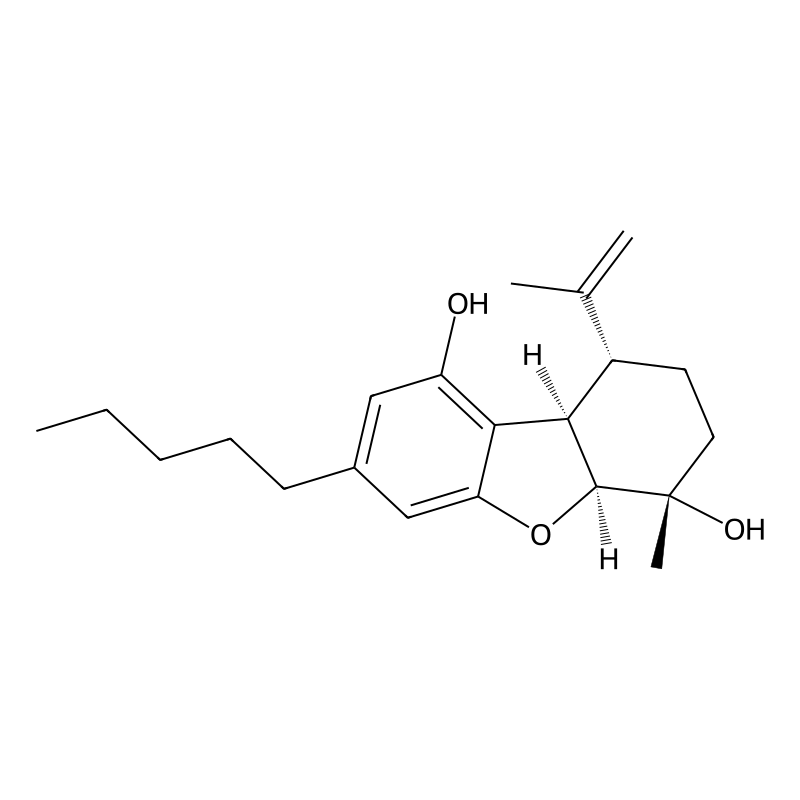Cannabielsoin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-inflammatory and Neuroprotective Potential
Studies suggest that CBE possesses significant anti-inflammatory and neuroprotective properties. Research published in the journal "Frontiers in Pharmacology" found that CBE exhibited these properties in animal models of traumatic brain injury, reducing neuronal damage and improving cognitive function []. The study suggests that CBE's anti-inflammatory and neuroprotective effects may be mediated by its ability to modulate specific cellular pathways involved in inflammation and neurodegeneration.
Cannabielsoin, chemically designated as C21H30O3, is a cannabinoid primarily identified as an oxidation product of cannabidiol. It is recognized for its unique structural properties and biological activities, making it an area of interest in cannabinoid research. Cannabielsoin is characterized by a specific arrangement of carbon, hydrogen, and oxygen atoms, contributing to its pharmacological potential and interaction with cannabinoid receptors.
The mechanism of action of CBE remains largely unknown. However, its structural similarities to CBD raise the possibility that it might interact with similar biological targets. Some studies suggest CBE might influence certain enzymes or receptors in the body, but more research is needed to confirm these possibilities [].
The potential contribution of CBE to the entourage effect also warrants further investigation. This effect proposes that various cannabis compounds work synergistically to produce therapeutic benefits, and CBE might play a role in this interplay alongside CBD and other cannabinoids [].
- Oxidative Reactions: These typically involve the introduction of oxygen into the cannabidiol structure, facilitated by oxidizing agents such as peroxides or through enzymatic activity involving nicotinamide adenine dinucleotide phosphate and molecular oxygen.
- Electromagnetic Radiation: Exposure to ultraviolet radiation can also promote the formation of cannabielsoin from cannabidiol, enhancing the reaction efficiency.
- Synthetic Pathways: Recent studies have outlined methods for synthesizing cannabielsoin using ketone functional groups in conjunction with oxidizing agents, allowing for controlled production of the compound from cannabinoid precursors .
Cannabielsoin exhibits notable biological activity, particularly as a biased agonist at the cannabinoid receptor type 1 (CB1). Research indicates that cannabielsoin preferentially activates G-protein signaling pathways while exhibiting minimal activity on β-arrestin pathways. This selective activation may contribute to its unique pharmacological profile compared to other cannabinoids. In vitro studies have shown that cannabielsoin can inhibit forskolin-stimulated cyclic adenosine monophosphate accumulation, indicating its potential role in modulating cellular signaling pathways .
Various methods have been developed for synthesizing cannabielsoin:
- Chemical Synthesis:
- Chemo-Enzymatic Conversion:
- Enzymatic Methods:
Cannabielsoin has potential applications in various fields:
- Pharmaceuticals: Due to its unique receptor activity, it may be explored for therapeutic applications in managing conditions such as anxiety or pain.
- Research: As a minor metabolite of cannabidiol, it serves as a valuable tool for studying cannabinoid metabolism and receptor interactions.
- Agriculture: The synthesis methods utilizing industrial hemp residues promote sustainable practices by maximizing resource utilization.
Studies have demonstrated that cannabielsoin interacts selectively with cannabinoid receptors, particularly CB1. Its biased agonism suggests that it may have fewer side effects compared to traditional cannabinoids like delta-9-tetrahydrocannabinol. In silico molecular docking studies have provided insights into the structural basis for these interactions, highlighting its potential as a therapeutic agent with a favorable safety profile .
Cannabielsoin shares similarities with several other cannabinoids but is distinct in its biological activity and synthesis pathways. Here are some comparable compounds:
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Cannabidiol | C21H30O2 | Antagonist at CB1 | Non-psychoactive |
| Delta-9-Tetrahydrocannabinol | C21H30O2 | Agonist at CB1 | Psychoactive |
| Cannabichromene | C21H26O2 | Agonist at CB2 | Anti-inflammatory properties |
| Cannabinol | C21H26O2 | Mild agonist at CB1 | Degraded form of tetrahydrocannabinol |
Cannabielsoin's unique biased agonism and synthesis methods distinguish it from these compounds, making it a subject of ongoing research in cannabinoid pharmacology .








